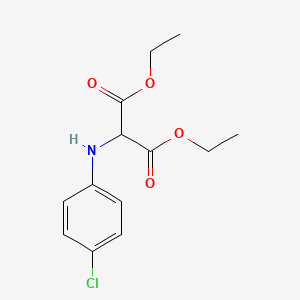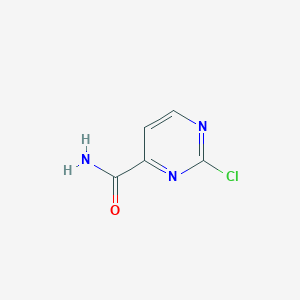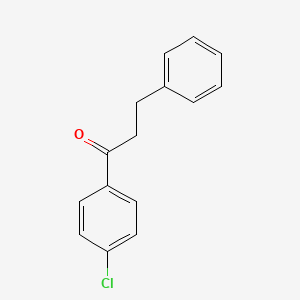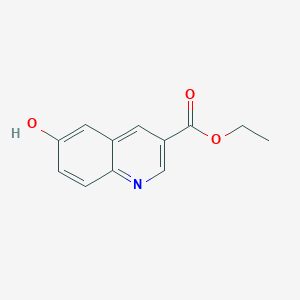![molecular formula C12H12ClN3 B1347380 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine CAS No. 4875-41-6](/img/structure/B1347380.png)
4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
概要
説明
The compound “4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine” is a complex organic molecule that contains a pyridine and an imidazole ring, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the nitrogen atoms in the pyridine and imidazole rings could participate in hydrogen bonding .科学的研究の応用
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, closely related to 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine, have shown significant inhibitory performance against mild steel corrosion in acidic environments. Such derivatives have been studied using various analytical methods, revealing high inhibition efficiency, suggesting their potential application as corrosion inhibitors (Saady et al., 2021).
Chemical Synthesis and Biological Screening
Various derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their biological activity against bacteria and fungi. These studies involve spectral analysis and the assessment of antimicrobial properties, highlighting the potential of these compounds in medical and agricultural applications (Bhuva et al., 2015).
Catalytic Synthesis
Research has focused on the synthesis of imidazo[4,5-c]pyridines using palladium-catalyzed amidation/cyclization strategies. This approach highlights the compound's utility in complex chemical synthesis processes, potentially leading to new pharmaceuticals and chemical products (Wilson et al., 2014).
Halogenation Studies
Studies on halogenation reactions involving imidazo[4,5-c]pyridinones provide insights into chemical reactivity and the formation of halogenated derivatives, which are crucial for developing new compounds with varied properties (Yutilov & Svertilova, 1994).
Structural Analysis
Crystallographic studies of imidazo[4,5-b]pyridine derivatives provide valuable information on molecular structure and intermolecular interactions. Such research is fundamental in understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields (Bourichi et al., 2016).
Nucleoside Derivative Synthesis
Research has been conducted on synthesizing 2′-deoxyribonucleoside derivatives of 1-deazapurine, demonstrating the potential of imidazo[4,5-b]pyridine derivatives in nucleoside chemistry, which is significant for developing novel therapeutic agents (Cristalli et al., 1994).
Antiviral Agent Development
Imidazo[4,5-b]pyridine derivatives have also been explored for their antiviral properties. These compounds were evaluated against various viruses, showing promise as potential antiviral agents. This research is significant in the pharmaceutical industry for developing new treatments for viral infections (Cundy et al., 1997).
Development of Antagonists
A series of tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists have been synthesized and evaluated, leading to the identification of potent compounds with promising pharmacological profiles. These studies are crucial in drug discovery, particularly for targeting specific receptors (Swanson et al., 2016).
Crystal Structure Analysis
Imidazo[4,5-b]pyridine derivatives' crystal structures provide insights into molecular conformations and interactions, which are essential for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Bourichi et al., 2019).
Theoretical and Experimental Functionalization Studies
Research on the functionalization reactions of imidazo[4,5-b]pyridines offers valuable insights into the chemical synthesis of complex molecules. These studies, combining experimental and theoretical approaches, are critical in developing new synthetic methods and compounds (Yıldırım et al., 2005).
Antimicrobial Activity Study
Synthesis and biological studies of imidazo[4,5-b]pyridine derivatives have demonstrated their potential antimicrobial activity. These findings are significant in the search for new antimicrobial agents, crucial in the current scenario of increasing antibiotic resistance (Ladani et al., 2009).
作用機序
Target of Action
Compounds similar to “4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine” often target specific enzymes or receptors in the body. For example, many indole derivatives bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to a variety of effects. For instance, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These compounds can affect various biochemical pathways. For example, some pyrrolopyridine derivatives have been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Result of Action
The molecular and cellular effects of these compounds’ actions depend on their specific targets and modes of action. For example, some compounds can stimulate glucose uptake into muscle and fat cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This interaction can result in altered phosphorylation states of target proteins, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can disrupt normal cell cycle progression, leading to cell cycle arrest at specific phases. These effects are mediated through its interaction with key signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, such as CDKs, leading to their inhibition . This inhibition prevents the phosphorylation of downstream targets, thereby altering cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can form over extended periods, potentially altering its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with non-target proteins and enzymes, leading to off-target effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites formed can either be excreted or further processed by phase II metabolic enzymes. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the nucleus or mitochondria, depending on its interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence apoptotic pathways. These localizations are essential for its role in modulating cellular processes.
特性
IUPAC Name |
4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-9-3-1-8(2-4-9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYSCMWHBOQBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292518 | |
| Record name | 4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4875-41-6 | |
| Record name | 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4875-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 83344 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004875416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC83344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)






![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)




